molecular formula C12H7BrN2O3 B1528161 6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one CAS No. 293740-63-3

6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

Cat. No. B1528161
CAS RN: 293740-63-3
M. Wt: 307.1 g/mol
InChI Key: YZSQZTMMFXDMLR-UHFFFAOYSA-N
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Description

The compound “6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one” appears in a patent , but the specific details about this compound are not provided.


Molecular Structure Analysis

The molecular structure analysis of the compound is not available in the resources I found .

Scientific Research Applications

Synthesis and Photochromic Behavior

One study investigates the synthesis and photochromic behavior of new methyl-induced linear and angular thieno-2H-chromenes, prepared by reacting new methylated 6-hydroxybenzo[b]thiophenes and propargylic alcohols, showcasing the compound's potential in photochromic applications (Queiroz et al., 2003).

Microwave-Assisted Cyclization

Another study highlights microwave-assisted cyclization under mildly basic conditions for the synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating the efficiency of such methods in the formation of chromenones, which could potentially include compounds similar to the target compound (Dao et al., 2018).

Antimicrobial and Antitubercular Activity

Research into coumarin derivatives containing pyrazole and indenone rings as potent antioxidant and antihyperglycemic agents suggests the potential for such compounds to be used in medical applications. Some derivatives displayed significant decreases in glucose concentration in in vivo studies (Kenchappa et al., 2017). Another study focused on the synthesis of coumarin-benzotriazole hybrids, evaluating their anti-tubercular activity against Mycobacterium tuberculosis, finding some compounds to display good antimycobacterial activity without being cytotoxic to normal cells (Ambekar et al., 2017).

Antibacterial Activity

Investigations into the reactions and antibacterial activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One reveal the synthesis of compounds with strong inhibition activity toward certain Gram-positive and Gram-negative bacteria, indicating potential applications in combating bacterial infections (Abdel-Aziem et al., 2021).

Antioxidant Activities

The synthesis and in-vitro antioxidant activities of some coumarin derivatives containing a 1,2,3-triazole ring show promising results in DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability, suggesting potential applications in antioxidant therapies (Kumar K. et al., 2018).

Mechanism of Action

The mechanism of action of “6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one” is not specified in the available resources .

properties

IUPAC Name

6-bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O3/c1-6-14-15-12(18-6)9-5-17-10-3-2-7(13)4-8(10)11(9)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSQZTMMFXDMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=COC3=C(C2=O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one
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